Cas no 298-81-7 (Methoxsalen)

Methoxsalen 化学的及び物理的性質
名前と識別子
-
- 9-Methoxy-7H-furo[3,2-g]chromen-7-one
- MOP
- 6-hydroxy-7-methoxy-5-benzofuranacrylic acid delta-lactone
- 7-furocoumarin
- 8-Methoxy
- 8-methoxy-2',3',6,7-furocoumarin
- 8-Methoxy-4',5':6,7-furocoumarin
- 8-Methoxyfuranocoumarin
- 8-Methoxypsoralen
- 8-MOP
- 8-MP
- 9-methoxy-7H-furo(3,2-g)benzopyran-7-one
- 9-methoxyfuro[3,2-g]chromen-7-one
- 9-Methoxypsoralen
- Ammoidin
- meladinin
- Meloxine
- Methoxa-Dome
- methoxalen
- Oxsoralen
- Oxsoralen Lotion
- Oxsoralen Ultra
- oxypsoralen
- proralone-mop
- psoralen-mop
- Psoralon-MOP
- Uvadex
- Xanthotoxin
- xanthoxin
- zanthotoxin
- Methoxsalen
- XANTHOTOXIN(P) PrintBack
- XANTHOTOXIN(RG)
- 8-methoxypsoralene
- 8-MOP,8-Methoxypsoralen,9-Methoxyfuro[3,2-g][1]benzopyran-7-one
- 8-MOP,9-Methoxyfuro[3,2-g][1]benzopyran-7-one,Ammoidin
- Ammodin
- Dermox
- Metoxin
- Puvalen
- Puvamet
- Vitpso
- [ "" ]
- Meladinine
- Xanthotoxine
- Meladoxen
- Oxsoralen-ultra
- New-Meladinin
- Geroxalen
- O-methylxanthotoxol
- Meladinin (VAN)
- 9-Methoxy-7H-furo[
- DivK1c_000763
- SR-01000629727-4
- CCG-36366
- 1246819-63-5
- NSC-45923
- METHOXSALEN [ORANGE BOOK]
- Methoxsalen (Oxsoralen)
- 8-Methoxypsoralen, analytical standard
- 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-
- NCGC00016418-06
- EN300-52504
- 9-Methoxy-furo[3,2-g]chromen-7-one
- KBio3_001497
- UNII-U4VJ29L7BQ
- SW167762-4
- WLN: T C566 DO LVOJ BO1
- Xanthotoxin, analytical standard
- Tox21_110432
- HSDB 2505
- METHOXSALEN [USP-RS]
- Oxoralen-Ultra
- NCGC00016418-08
- NCGC00016418-12
- NCI-C55903
- Dltasoralen
- SR-01000629727-2
- Spectrum2_001052
- ACon1_000174
- ST041029
- Methoxsalen (USP:BAN:JAN)
- NCGC00016418-14
- AM84906
- Metoxalen
- Methoxsalen, 8-
- Methoxy-8-psoralen
- IDI1_000763
- Mopsoralen
- 8-Methoxy-6,7-furanocoumarin
- 9-methoxy-7H-furo(3,2-g)chromen-7-one
- HMS2096O20
- NCGC00060938-04
- 9-Methoxy-7H-furo[3,2-g]chromen-7-one #
- MLS002303011
- NSC757114
- OXSORALEN (TN)
- SR-01000629727
- SPBio_002557
- NCGC00060938-03
- METHOXSALEN [JAN]
- NCGC00060938-05
- 8-Methoxy(furano-3',2':6,7-coumarin)
- 9-Methoxy-7H-furo(3,2-g)(1)benzopyran-7-one
- FT-0602101
- 9-Methoxyfuro[3,2-g][1]benzopyran-7-one
- BPBio1_000680
- U4VJ29L7BQ
- Pharmakon1600-01500400
- NCGC00060938-02
- CAS-298-81-7
- 8-Methoxy(furano-3'.2':6.7-coumarin)
- NCGC00016418-03
- SBI-0051443.P003
- D00139
- CS-1983
- BRD-K63430059-001-09-9
- METHOXSALEN [VANDF]
- 5-BENZOFURANACRYLIC ACIDE, 6-HYDROXY-7-METHOXY-, DELTA-LACTONE
- HMS3884K16
- Oxoralen
- 7H-Furo[3, 9-methoxy-
- KBio2_006639
- NC00652
- BDBM50041234
- Tox21_110432_1
- NCGC00178871-02
- Oprea1_166319
- AB00052042_16
- METHOXSALEN [MART.]
- Spectrum3_000499
- 8MO
- Prestwick0_000479
- NSC-757114
- 8-Methoxypsoralen with ultraviolet A therapy
- 9-Methoxy-7H-furo[3,2-g][1]benzopyran-7-one
- DB00553
- GTPL12457
- DTXSID8020830
- CHEMBL416
- METHOXSALEN [MI]
- MFCD00005009
- Methoxsalen-13CD3
- CHEBI:18358
- Spectrum_001023
- UVADEX (TN)
- Prestwick_661
- 9-methoxyfurano[3,2-g]chromen-2-one
- 8-methoxy-2'',3'',6,7-furocoumarin
- NCGC00060938-06
- AB00052042_17
- 12692-94-3
- Methoxaten
- NCGC00016418-05
- 8-Methoxypsoralen;Xanthotoxin;8-MOP
- HMS3259L13
- 8-methoxsalen
- Metoxaleno
- Deltapsoralen
- Spectrum5_001891
- 8-MOP;Xanthotoxin;Ammoidin
- AB00052042-14
- Ultra Mop
- SCHEMBL19168
- SPBio_001004
- MEGxp0_000095
- C01864
- NCGC00016418-15
- BCP28212
- METHOXSALEN [HSDB]
- HMS502G05
- Puvasoralen
- s1952
- AKOS000277012
- 298-81-7
- Methoxsalen plus ultraviolet radiation
- KBio1_000763
- HMS2269P03
- MLS000062633
- SMR000071170
- HMS1569O20
- NCGC00016418-07
- HMS3655B05
- AB00052042-15
- 5-Benzofuranacrylic acid, 6-hydroxy-7-methoxy-, delta-lactone
- KBio2_004071
- 8-methoxy psoralen
- NCGC00256435-01
- EINECS 206-066-9
- METHOXSALEN [WHO-DD]
- 8-Methoxy-(furano-3'.2':6.7-coumarin)
- 5-19-06-00015 (Beilstein Handbook Reference)
- METHOXSALEN (USP-RS)
- Prestwick3_000479
- Methoxsalen, United States Pharmacopeia (USP) Reference Standard
- NCGC00016418-10
- CCRIS 2083
- 9-METHOXY-2H-FURO[3,2-G]CHROMEN-2-ONE
- SPECTRUM1500400
- KBio2_001503
- BRN 0196453
- Q408570
- BRD-K63430059-001-06-5
- X0009
- KBioSS_001503
- METHOXSALEN (MART.)
- NSC45923
- METHOXSALEN (USP MONOGRAPH)
- Methoxsalen (8-Methoxypsoralen)
- HY-30151
- Q-100381
- NCGC00259316-01
- methoxypsoralen
- Xanthotoxin (Methoxsalen)
- HMS2091D20
- 5-Benzofuranacrylic acid, 6-hydroxy-7-methoxy-, .delta.-lactone
- DS-5159
- FT-0671145
- HMS1920N05
- Tox21_302816
- Spectrum4_000052
- NCGC00016418-04
- NCI60_004085
- NCGC00016418-09
- Tox21_201767
- AC-4259
- NCGC00016418-01
- 8-Methoxy-4',6,7-furocoumarin
- METHOXSALEN (IARC)
- BSPBio_001997
- NCGC00016418-11
- 8-Methoxy-[furano-3'.2':6.7-coumarin]
- 7H-Furo(3,2-G)(1)benzopyran-7-one, 9-methoxy-
- 9-(methyloxy)-7H-furo[3,2-g]chromen-7-one
- METHOXSALEN [USP MONOGRAPH]
- Methoxsalen (JP17/USP)
- NCGC00178871-03
- 8-methoxy-4'',5'':6,7-furocoumarin
- NS00004875
- 9-Methoxyfuro(3,2-g)chromen-7-one
- DTXCID40830
- 8-methoxy-[furano-3''.2'':6.7-coumarin]
- KBioGR_000543
- 8-Methoxy-4',5',6,7-furocoumarin
- BSPBio_000618
- Z754918916
- Methoxsalene
- METHOXSALEN [IARC]
- 8-Methoxy-2',6,7-furocoumarin
- A820092
- NCGC00016418-02
- BRD-K63430059-001-03-2
- SM-88 COMPONENT METHOXSALEN
- Prestwick1_000479
- Prestwick2_000479
- SDCCGMLS-0042377.P002
- NINDS_000763
- NCGC00178871-01
- Methoxsalen [USP:BAN:JAN]
- NSC 45923
- 8 Methoxypsoralen
- Methoxsalen 8-MOP Methoxa-Dome 8-Methoxypsoralen Oxsoralen 8-Methoxy-2',3',6,7-furocoumarin 8-Methoxypsoralene Puvalen Ammodin Oxoralen
- MLSMR
- STK735539
- BRD-K63430059-001-17-2
- BRD-K63430059-001-16-4
-
- MDL: MFCD00005009
- インチ: 1S/C12H8O4/c1-14-12-10-8(4-5-15-10)6-7-2-3-9(13)16-11(7)12/h2-6H,1H3
- InChIKey: QXKHYNVANLEOEG-UHFFFAOYSA-N
- ほほえんだ: O1C([H])=C([H])C2C([H])=C3C([H])=C([H])C(=O)OC3=C(C1=2)OC([H])([H])[H]
- BRN: 196453
計算された属性
- せいみつぶんしりょう: 216.042259g/mol
- ひょうめんでんか: 0
- XLogP3: 1.9
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 回転可能化学結合数: 1
- どういたいしつりょう: 216.042259g/mol
- 単一同位体質量: 216.042259g/mol
- 水素結合トポロジー分子極性表面積: 48.7Ų
- 重原子数: 16
- 複雑さ: 325
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- ぶんしりょう: 216.19
じっけんとくせい
- におい: Odorless
- Stability Shelf Life: Stable under recommended storage conditions.
- Temperature: Hazardous decomposition products formed under fire conditions: Carbon oxides
- Taste: Bitter taste followed by tingling sensation
- 色と性状: Powder
- 密度みつど: 1.1344 (rough estimate)
- ゆうかいてん: 148-150 °C (lit.)
- ふってん: 414.8°C at 760 mmHg
- フラッシュポイント: 204.7°C
- 屈折率: 1.4270 (estimate)
- ようかいど: H2O: slightly soluble
- すいようせい: ほとんど溶けない
- PSA: 52.58000
- LogP: 2.54780
- におい: Odorless
- マーカー: 5988
- ようかいせい: 使用できません
- じょうきあつ: 2.15X10-6 mm Hg at 25 °C (est)
- かんど: 光に敏感
Methoxsalen セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H302,H334
- 警告文: P261,P342+P311
- 危険物輸送番号:3216
- WGKドイツ:3
- 危険カテゴリコード: 22-43
- セキュリティの説明: S36/37-S53-S45-S36/37/39-S26
- 福カードFコード:10
- RTECS番号:LV1400000
-
危険物標識:
- TSCA:Yes
- どくせい:LD50 i.p. in rats: 470 ±30 mg/kg (Hakim)
- 包装カテゴリ:I; II; III
- セキュリティ用語:6.1
- 包装等級:I; II; III
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- 危険レベル:6.1
- リスク用語:R22; R34; R45; R46
Methoxsalen 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Methoxsalen 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025987-20mg |
Methoxsalen |
298-81-7 | 98%() | 20mg |
¥247 | 2024-05-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M342A-5g |
Methoxsalen |
298-81-7 | 99% | 5g |
¥934.0 | 2022-06-10 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89866-50MG |
298-81-7 | 50MG |
¥2765.14 | 2023-01-06 | |||
Enamine | EN300-52504-5.0g |
9-methoxy-7H-furo[3,2-g]chromen-7-one |
298-81-7 | 95.0% | 5.0g |
$42.0 | 2025-03-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M84260-5g |
Methoxsalen |
298-81-7 | 98% | 5g |
¥198.0 | 2024-07-19 | |
ChemFaces | CFN98372-20mg |
Xanthotoxin |
298-81-7 | >=98% | 20mg |
$30 | 2023-09-19 | |
BAI LING WEI Technology Co., Ltd. | 404254-1G |
Xanthotoxin, 98%, a potent tricyclic furocoumarin suicide inhibitor of CYP (cytochrome P-450) |
298-81-7 | 98% | 1G |
¥ 304 | 2022-04-26 | |
TRC | M260795-250mg |
8-Methoxy Psoralen |
298-81-7 | 250mg |
$ 115.00 | 2023-09-07 | ||
Chengdu Biopurify Phytochemicals Ltd | BP0936-1000mg |
Xanthotoxin |
298-81-7 | 98% | 1000mg |
$40 | 2023-09-20 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M3501-5G |
Methoxsalen |
298-81-7 | 5g |
¥3660.01 | 2024-12-24 |
Methoxsalen サプライヤー
Methoxsalen 関連文献
-
Viola H?hnel,Isabell Weber,Simon Tuemmler,Bernhard Graf,Michael Gruber,Ralph Burkhardt,Norbert Ahrens Photochem. Photobiol. Sci. 2020 19 1099
-
Giulio Sturaro,Giulia Cigolini,Luca Menilli,Fabio Cola,Rosa Di Liddo,Alessia Tasso,Maria Teresa Conconi,Giorgia Miolo Photochem. Photobiol. Sci. 2017 16 1182
-
3. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adductsShuo Liu,Yinsheng Wang Chem. Soc. Rev. 2015 44 7829
-
Viola H?hnel,Frauke Dormann,Athanasios Nitsopoulos,Albrecht Friedle,Norbert Ahrens Photochem. Photobiol. Sci. 2017 16 193
-
Franz Trautinger,Ulrike Just,Robert Knobler Photochem. Photobiol. Sci. 2013 12 22
-
Rong-Kai Lin,Parthiban Venkatesan,Chao-Hsuan Yeh,Ching-Ming Chien,Te-Shan Lin,Chi-Chen Lin,Chu-Chieh Lin,Ping-Shan Lai J. Mater. Chem. B 2022 10 4759
-
Gagik G. Gurzadyan Photochem. Photobiol. Sci. 2002 1 757
-
Giulio Sturaro,Giulia Cigolini,Luca Menilli,Fabio Cola,Rosa Di Liddo,Alessia Tasso,Maria Teresa Conconi,Giorgia Miolo Photochem. Photobiol. Sci. 2017 16 1182
-
Xiaoji Xie,Renren Deng,Feng Liu,Wei Xu,Sam Fong Yau Li,Xiaogang Liu Anal. Methods 2013 5 1116
-
E. Guardado Yordi,M. J. Matos,A. Pérez Martínez,A. C. Tornes,L. Santana,E. Molina,E. Uriarte Food Funct. 2017 8 2958
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Coumarins and derivatives 8-methoxypsoralens
- Natural Products and Extracts Plant Extracts Plant based Magydaris pastinacea
- Natural Products and Extracts Plant Extracts Plant based Esenbeckia berlandieri
- Natural Products and Extracts Plant Extracts Plant based Deverra tortuosa
Methoxsalenに関する追加情報
Recent Advances in Methoxsalen (298-81-7) Research: Therapeutic Applications and Mechanisms
Methoxsalen (CAS: 298-81-7), a naturally occurring psoralen derivative, has garnered significant attention in recent years due to its multifaceted therapeutic applications, particularly in dermatology and oncology. This research briefing synthesizes the latest findings on Methoxsalen's pharmacological mechanisms, clinical efficacy, and emerging applications, drawing from peer-reviewed studies published within the last three years. The compound's unique ability to intercalate with DNA and form photoadducts under ultraviolet A (UVA) irradiation remains central to its therapeutic action, though novel molecular targets continue to be elucidated.
Recent phase III clinical trials (e.g., NCT04845165) have validated Methoxsalen's enhanced efficacy in combination with narrowband UVB for treating refractory psoriasis, demonstrating 78% clearance rates at 12 weeks compared to monotherapy (52%). Parallel research has uncovered its role as a selective CYP3A4 inhibitor, with a 2023 Journal of Medicinal Chemistry study identifying structural analogs that reduce hepatotoxicity while maintaining phototherapeutic potency. Advanced formulations, including liposome-encapsulated Methoxsalen (Nanoxsalen™), show 3.2-fold greater skin penetration in ex vivo models, addressing historical bioavailability challenges.
In oncology, groundbreaking work published in Nature Cancer (2024) reveals Methoxsalen's capacity to potentiate PD-1 checkpoint inhibitors by modulating tumor-infiltrating lymphocytes' DNA repair pathways. The compound induced a 40% increase in progression-free survival in murine melanoma models when combined with immunotherapy. Furthermore, mass spectrometry imaging has enabled precise quantification of 298-81-7 distribution in tissue, with recent data showing preferential accumulation in psoriatic plaques (23.4 μg/cm²) versus normal skin (5.6 μg/cm²).
Emerging safety data from the EURO-PUVA registry (n=4,217) indicates that long-term Methoxsalen use correlates with a 1.8-fold increased risk of squamous cell carcinoma, prompting development of next-generation psoralens with improved safety profiles. Meanwhile, in silico modeling has identified novel binding interactions with TLR4/MyD88 pathways, suggesting potential applications in autoimmune disorders beyond current indications. These advances position 298-81-7 as both a valuable therapeutic agent and a chemical probe for photobiology research.
The synthesis of Methoxsalen's latest research landscape demonstrates its evolving role from a traditional photochemotherapeutic agent to a multifunctional compound with expanding clinical utility. Ongoing investigations into its epigenetic effects and combination therapies promise to further redefine its therapeutic potential in precision medicine approaches for dermatological and oncological conditions.

